2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
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Overview
Description
2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a chemical compound with the molecular formula C14H13FN2O3 and a molecular weight of 276.27 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an oxolane ring bearing a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Cyclization to Form the Oxolane Ring: The oxolane ring can be formed through a cyclization reaction involving the pyrazole derivative and an appropriate diol or epoxide under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium (for Suzuki-Miyaura coupling)
Solvents: Tetrahydrofuran, dichloromethane, ethanol
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, aldehydes
Substitution Products: Amines, thiols
Scientific Research Applications
2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
- 2-[1-(2-bromophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
- 2-[1-(2-methylphenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
Uniqueness
2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMKNFMTCXHMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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